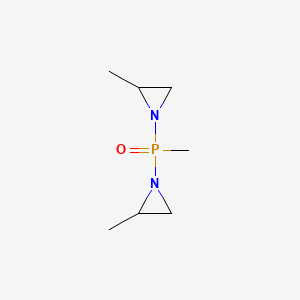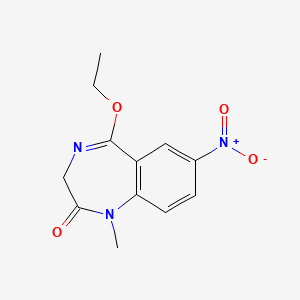
3H-1,4-Benzodiazepin-2(1H)-one, 5-ethoxy-1-methyl-7-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2(1H)-one is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group into the benzodiazepine ring.
Ethoxylation: Addition of the ethoxy group.
Methylation: Introduction of the methyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 5-Ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2(1H)-one would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are in place, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
5-Ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
5-Ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic or sedative properties.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 5-Ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed effects. The pathways involved include the enhancement of GABAergic transmission, which results in sedative and anxiolytic effects.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Nitrazepam: Known for its hypnotic properties.
Uniqueness
5-Ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2(1H)-one is unique due to its specific ethoxy and nitro substitutions, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural differences can influence its binding affinity to receptors, metabolic pathways, and overall efficacy in various applications.
特性
CAS番号 |
62903-64-4 |
|---|---|
分子式 |
C12H13N3O4 |
分子量 |
263.25 g/mol |
IUPAC名 |
5-ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C12H13N3O4/c1-3-19-12-9-6-8(15(17)18)4-5-10(9)14(2)11(16)7-13-12/h4-6H,3,7H2,1-2H3 |
InChIキー |
JLKXQSZBUMAJNW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NCC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


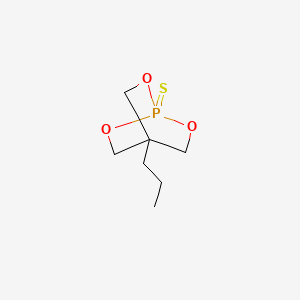

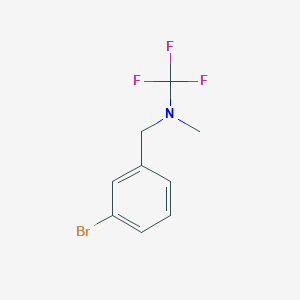
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
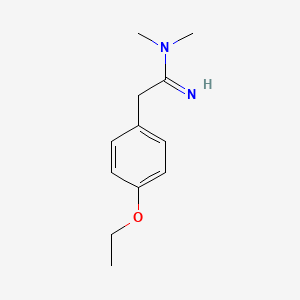
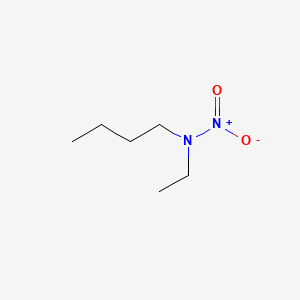
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
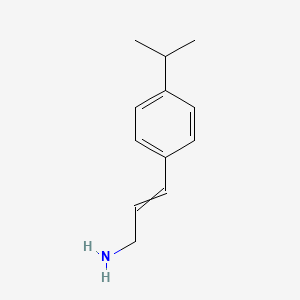
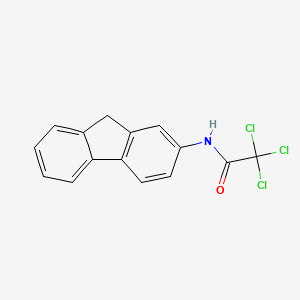
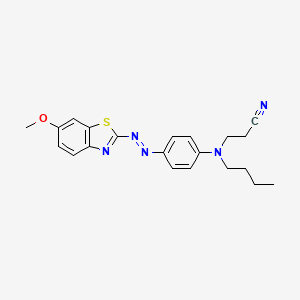
![3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13948084.png)
